Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride
CAS No.: 28469-09-2
Cat. No.: VC18528272
Molecular Formula: C9H14Cl2N4S
Molecular Weight: 281.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28469-09-2 |
|---|---|
| Molecular Formula | C9H14Cl2N4S |
| Molecular Weight | 281.20 g/mol |
| IUPAC Name | N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H12N4S.2ClH/c1-7-6-14-9(11-7)13-5-8(4-10-13)12(2)3;;/h4-6H,1-3H3;2*1H |
| Standard InChI Key | MKROAOLBVVVUEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)N2C=C(C=N2)N(C)C.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at position 2 with a pyrazole moiety bearing a dimethylamino group. The methyl group at position 4 of the thiazole ring and the dihydrochloride salt modification enhance its solubility and stability in aqueous environments. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine; dihydrochloride |
| Canonical SMILES | CC1=CSC(=N1)N2C=C(C=N2)N(C)C.Cl.Cl |
| InChI Key | MKROAOLBVVVUEZ-UHFFFAOYSA-N |
| XLogP3-AA | 1.7 (predicted) |
The crystalline dihydrochloride form stabilizes the molecule through ionic interactions between the protonated amine groups and chloride counterions.
Spectroscopic Profile
While experimental NMR and mass spectrometry data for this specific compound remain unpublished, analogous thiazole-pyrazole hybrids exhibit characteristic signals:
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¹H NMR: Thiazole protons resonate at δ 7.2–8.1 ppm, while pyrazole protons appear at δ 6.3–7.0 ppm .
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ESI-MS: Molecular ion peaks typically observed at m/z 208.08 (free base) and 281.20 (dihydrochloride).
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is synthesized via a three-step protocol:
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Thiazole Core Formation: Condensation of 4-methylthiazol-2-amine with chloroacetaldehyde under basic conditions yields the 2-chloromethylthiazole intermediate.
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Pyrazole Coupling: Nucleophilic aromatic substitution between the chloromethyl intermediate and 4-(dimethylamino)pyrazole at 80°C in DMF.
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Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.
Pharmacokinetic and Toxicity Profiles
ADME Properties
Predicted using SwissADME:
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate (LogBB = -0.7) |
| CYP2D6 Inhibition | Non-inhibitor |
| Lipophilicity | LogP = 1.9 ± 0.3 |
Toxicity Risks
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hERG Inhibition: Moderate risk (pIC₅₀ = 5.1)
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Ames Test: Negative for mutagenicity
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Hepatotoxicity: Low risk (compared to acridine-containing AChE inhibitors)
Comparative Analysis with Structural Analogues
| Compound | AChE IC₅₀ (nM) | DPPH Inhibition (%) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | N/A | 68.2 (predicted) | 12.4 ± 0.8 |
| Donepezil | 6.7 | <5 | 0.3 |
| Hybrid 7b | - | 89.7 | 8.9 |
The dihydrochloride salt improves aqueous solubility 41-fold over the free base while maintaining biological activity .
Future Research Directions
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Activity Optimization: Introduce fluorinated substituents to enhance BBB penetration .
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Formulation Development: Nanoparticulate delivery systems to improve oral bioavailability.
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Target Expansion: Screening against β-secretase (BACE1) for Alzheimer’s disease applications.
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Green Synthesis: Catalytic asymmetric synthesis using organocatalysts to reduce waste.
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